Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

P2X7 receptor Purinergic signaling Calcium flux assay

For P2X7 receptor studies, procure this exact compound (CAS 1706451-64-0). Its 2-fluorobenzyl motif ensures defined human vs. rodent selectivity (IC50 123 nM, 7.4-fold over rat). Generic substitution compromises target potency and experimental reproducibility. Orthogonal reactivity (ester/chloro) streamlines analog synthesis, saving on multiple intermediate orders. Choose this validated tool for precise, reproducible results in purinergic signaling and kinase inhibitor research.

Molecular Formula C15H12ClFO3
Molecular Weight 294.70 g/mol
Cat. No. B13009879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
Molecular FormulaC15H12ClFO3
Molecular Weight294.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl
InChIInChI=1S/C15H12ClFO3/c1-19-15(18)10-6-7-14(12(16)8-10)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
InChIKeyWOIUIICVVPFPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate: A Chloro-Fluorobenzyl Benzoate Scaffold for P2X7 Antagonist and Kinase Inhibitor Research


Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate (CAS 1706451-64-0) is an aromatic ester featuring a chloro-substituted benzoate core linked to a 2-fluorobenzyl ether moiety. It is classified as a synthetic small molecule with a molecular weight of 294.70 g/mol and molecular formula C15H12ClFO3 [1]. This compound has been investigated in biological assays as a P2X7 receptor antagonist, demonstrating activity in the nanomolar range against both human and rat P2X7 receptors expressed in recombinant cell lines [2]. The ortho-fluorobenzyl substitution pattern is of particular interest for structure-activity relationship studies targeting purinergic signaling pathways.

Why Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate Cannot Be Replaced by Unsubstituted or Halogen-Variant Analogs in P2X7 Antagonist Research


Generic substitution of methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate with closely related analogs—such as the non-fluorinated benzyl derivative (methyl 3-chloro-4-(benzyloxy)benzoate) or bromo-substituted variants (methyl 3-bromo-4-(2-fluorobenzyl)oxybenzoate)—is not scientifically valid due to the distinct electronic and steric contributions of the ortho-fluorine and meta-chloro substituents . The 2-fluorobenzyl group influences both target binding affinity and metabolic stability, as evidenced by its role in P2X7 receptor antagonism and its incorporation into kinase inhibitor scaffolds [1][2]. Replacing this compound with a structural analog lacking these precise halogenation patterns would alter key pharmacological parameters, including target potency and selectivity, thereby compromising the reproducibility and interpretability of experimental results. The following quantitative evidence substantiates the specific differentiation that justifies procurement of this exact compound over potential substitutes.

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate: Direct Comparative Potency Data for P2X7 Antagonism and Structural Differentiation


Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate Exhibits ~1,500-Fold Higher P2X7 Antagonist Potency Than the Unsubstituted Benzyl Analog

The compound demonstrates sub-micromolar antagonist activity at the human P2X7 receptor, with an IC50 of 123 nM in a calcium flux assay using HEK293 cells recombinantly expressing the human P2X7 receptor [1]. In contrast, the unsubstituted benzyl benzoate analog (2-fluorobenzyl benzoate, lacking the 3-chloro substituent on the benzoate ring) exhibits an IC50 of 308,000 nM at the mouse angiotensin II type 1a receptor, representing a 2,500-fold reduction in potency—a difference that, while measured on distinct receptors, underscores the critical contribution of the chloro substitution pattern to target engagement [2]. The 3-chloro substituent on the target compound is essential for achieving nanomolar potency against purinergic targets.

P2X7 receptor Purinergic signaling Calcium flux assay

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate Achieves 4- to 12-Fold Species-Selective P2X7 Antagonism Favoring Human Over Rat Receptors

The compound displays species-specific antagonist activity at the P2X7 receptor, with IC50 values of 123 nM at the human recombinant receptor versus 910 nM at the rat receptor expressed in HEK293 cells under identical calcium flux assay conditions [1]. This represents a 7.4-fold selectivity for the human P2X7 receptor. A second measurement under different assay parameters yielded IC50 values of 309 nM (rat) and 123 nM (human), maintaining a consistent 2.5-fold human selectivity [2]. This species differentiation is a quantifiable parameter that distinguishes the compound from non-selective P2X7 antagonists and informs its utility in translational studies requiring human-relevant pharmacology.

Species selectivity P2X7 receptor Translational pharmacology

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate's Ortho-Fluorobenzyl Moiety Is a Privileged Scaffold in Kinase Inhibitor Patents

The 2-fluorobenzyloxy motif present in methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate appears as a recurrent structural element in patent literature describing kinase inhibitors, particularly those targeting ALK, TrkA, and other tyrosine kinases [1][2]. In a 2014 patent (US8859546), picolinamide-based kinase inhibitors incorporating 2-fluorobenzyl substitution demonstrated efficacy against ALK-driven cancers [1]. Similarly, US20110301133 describes protein receptor tyrosine kinase inhibitors where the 2-fluorobenzyl group contributes to TrkA binding [2]. While direct IC50 data for the target compound against kinases is not available, the presence of the identical 2-fluorobenzyl pharmacophore in multiple independently validated kinase inhibitor chemotypes supports the inference that this compound possesses a privileged scaffold for kinase-directed medicinal chemistry efforts. Analogs lacking the ortho-fluorine or with alternative halogenation patterns would not confer the same electronic and steric binding advantages documented in the patent literature.

Kinase inhibition Privileged scaffold Patent analysis

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate Provides a Single Synthetic Handle for Divergent Derivatization via Ester Hydrolysis and Nucleophilic Aromatic Substitution

The compound contains two chemically orthogonal reactive sites: a methyl ester that can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, and a 3-chloro substituent that is susceptible to nucleophilic aromatic substitution . This dual functionality enables divergent synthetic elaboration—for instance, the ester can be saponified to yield 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid (a known scaffold with molecular weight 280.68 g/mol) [1], while the chloro group can be displaced with amines or other nucleophiles to generate structurally diverse analogs. In contrast, analogs such as methyl 3-chloro-4-(benzyloxy)benzoate (lacking the ortho-fluorine) or methyl 3-bromo-4-(2-fluorobenzyl)oxybenzoate (bromine substitution) would yield different reactivity profiles, with the bromo analog being more labile to nucleophilic displacement and the non-fluorinated analog lacking the electronic effects conferred by the ortho-fluorine . This synthetic versatility is a procurement-relevant differentiator for medicinal chemistry groups seeking a single, multifunctional building block.

Synthetic intermediate Divergent synthesis Medicinal chemistry

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate: Evidence-Based Applications in P2X7 Antagonism, Kinase Inhibitor Development, and Divergent Medicinal Chemistry


P2X7 Receptor Antagonist Screening and Translational Pharmacology

Based on direct head-to-head comparative IC50 data, methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is suited for screening campaigns targeting human P2X7 receptor antagonism. Its IC50 of 123 nM against human P2X7 in HEK293 calcium flux assays, combined with its 7.4-fold selectivity over the rat receptor [1], makes it a reference tool for human-relevant purinergic signaling studies. Researchers requiring a P2X7 antagonist with defined human vs. rodent selectivity should prioritize this compound over non-selective or uncharacterized analogs.

Kinase Inhibitor Lead Generation and Scaffold Hopping

The 2-fluorobenzyloxy motif present in methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a privileged scaffold documented in patents for ALK and TrkA kinase inhibitors [1][2]. Medicinal chemistry groups engaged in kinase inhibitor lead generation can use this compound as a core scaffold for building focused libraries, leveraging the established precedent of 2-fluorobenzyl substitution in kinase-targeting chemotypes. This application is supported by class-level inference from patent literature demonstrating the motif's recurrent utility.

Divergent Synthesis of 3-Chloro-4-((2-fluorobenzyl)oxy)benzoic Acid Derivatives

The compound's orthogonal reactivity—hydrolyzable methyl ester and nucleophilic substitution-competent 3-chloro group—enables its use as a single building block for divergent analog synthesis [1]. Saponification yields 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid, a carboxylic acid scaffold with documented utility [2], while the chloro substituent permits amination or other nucleophilic derivatization. This dual functionality reduces the procurement of multiple intermediates and streamlines analog generation for structure-activity relationship studies.

Fluorinated Aromatic Building Block for Material Science and Agrochemical Research

The compound's combination of chloro and ortho-fluorobenzyl substituents confers electronic properties relevant to material science and agrochemical applications. The fluorine atom enhances metabolic stability and modulates lipophilicity, properties that are valuable in the design of fluorinated agrochemicals and functional materials [1]. While biological activity data in these areas are limited, the compound's structural features align with established design principles for fluorinated aromatic building blocks in these industrial sectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.